Diacetylcymarol can be synthesized through several methods, primarily involving the acetylation of cymarol. The typical synthetic route includes:
Technical details involve monitoring the reaction progress using thin-layer chromatography and confirming the structure through nuclear magnetic resonance spectroscopy and mass spectrometry.
Diacetylcymarol has a complex molecular structure characterized by multiple hydroxyl groups and acetyl substituents. Its molecular formula is typically represented as .
The three-dimensional structure can be visualized using computational chemistry software, revealing the spatial arrangement of atoms and functional groups.
Diacetylcymarol undergoes various chemical reactions typical of flavonoids:
These reactions are essential for understanding its stability and reactivity in biological systems.
The mechanism of action of diacetylcymarol involves its interaction with various cellular targets:
Research studies indicate that these mechanisms contribute to its potential therapeutic effects in various diseases.
Diacetylcymarol exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Diacetylcymarol has potential applications in various scientific fields:
Research continues to explore its efficacy and safety in these applications, highlighting its versatility as a bioactive compound.
Diacetylcymarol is synthesized through the esterification of cymarol, introducing acetyl groups (-OC(O)CH₃) at two hydroxyl positions. This modification significantly alters its physicochemical properties compared to the parent glycoside.
Table 1: Key Structural and Physicochemical Properties of Diacetylcymarol
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₃₄H₅₀O₁₁ | Defines elemental composition and molecular mass (634.76 g/mol) |
Parent Compound | Cymarol (C₃₀H₄₆O₉) | Diacetylcymarol is derived via esterification of cymarol |
Acetylation Sites | C-19 (aglycone), C-4' (cymarose sugar) | Key modification enhancing lipophilicity and absorption |
Core Pharmacophore | 5β,14β-Dihydroxy-3β-cymarosyloxy card-20(22)-enolide | Essential for biological activity (e.g., Na⁺/K⁺-ATPase interaction potential) |
Key Structural Motifs | Steroid nucleus, unsaturated lactone, cymarose sugar | Characteristic of bioactive cardenolide glycosides |
Solubility Trend | Increased lipophilicity vs. cymarol | Facilitates passive diffusion across biological membranes |
Primary Role | Prodrug for Cymarol | Designed to overcome poor absorption of parent cymarol glycoside [3] |
Metabolically, diacetylcymarol functions as a prodrug. Upon absorption, it undergoes enzymatic deacetylation, primarily losing the acetyl group at C-19 of the aglycone, and potentially also at the sugar's C-4' position, reverting it back to the pharmacologically active cymarol or intermediate monoacetylated forms. Further metabolic steps may include demethylation of the sugar's methoxy group. The active principle, cymarol (and ultimately the genin if deglycosylation occurs), exerts its effects primarily through interaction with Na⁺/K⁺-ATPase, although research also suggests potential antiangiogenic properties [3].
The development of diacetylcymarol is intrinsically linked to the extensive historical investigation into bioactive molecules derived from or structurally related to 4-hydroxycoumarin and cardenolides.
While diacetylcymarol is not a 4-hydroxycoumarin derivative itself, its parent compound (cymarol) and its prodrug strategy are conceptually positioned relative to this immensely important class. Its significance lies in illustrating parallel and complementary medicinal chemistry approaches applied to bioactive natural product scaffolds:
Table 2: Positioning Diacetylcymarol/Cymarol Relative to 4-Hydroxycoumarin Pharmacophores
Feature | Classic 4-Hydroxycoumarin Anticoagulants (e.g., Warfarin, Brodifacoum) | Cymarol / Diacetylcymarol | Conceptual Parallel |
---|---|---|---|
Core Bioactive Scaffold | 4-Hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin) | 5β,14β-Dihydroxy card-20(22)-enolide (Cardenolide genin) | Essential conserved structure for target interaction (VKOR/Na⁺/K⁺-ATPase). |
Critical Substituent | Large, lipophilic group at C-3 (e.g., phenyl, biphenyl derivatives) | Cymarose sugar attached at C-3β of steroid | Bulky, lipophilic moiety attached to core scaffold critical for potency, PK, and target affinity. |
Prodrug Strategy | Employed (e.g., ester prodrugs of acidic/polar derivatives) | Diacetylcymarol (Acetyl esters on C-19 OH and sugar C-4' OH) | Chemical modification (acetylation) to increase lipophilicity/passive absorption, regenerating active form via metabolism. |
Primary Molecular Target | Vitamin K Epoxide Reductase Complex (VKOR) | Na⁺/K⁺-ATPase (Sodium-Potassium Pump) | Different targets, but both are enzymes critical to cellular ion homeostasis/coagulation cascade. |
Key Bioactivity | Anticoagulant (Vitamin K antagonist) | Cardiotonic (Inotropy), Potential Antiangiogenic | Different therapeutic endpoints, but both classes derived from natural product leads and optimized via medicinal chemistry. |
Metabolic Activation | S-Warfarin more active; Brodifacoum extremely persistent. | Diacetylcymarol → Cymarol via deacetylation. | Metabolism crucial for activity (warfarin enantiomers) or for generating active moiety from prodrug (diacetylcymarol). |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7